Cas no 124193-29-9 (methyl 3-4-(dimethylamino)phenyl-3-hydroxypropanoate)

methyl 3-4-(dimethylamino)phenyl-3-hydroxypropanoate 化学的及び物理的性質
名前と識別子
-
- methyl 3-4-(dimethylamino)phenyl-3-hydroxypropanoate
- 124193-29-9
- EN300-1833693
- methyl 3-[4-(dimethylamino)phenyl]-3-hydroxypropanoate
-
- インチ: 1S/C12H17NO3/c1-13(2)10-6-4-9(5-7-10)11(14)8-12(15)16-3/h4-7,11,14H,8H2,1-3H3
- InChIKey: YPCBCVCIWRFMCJ-UHFFFAOYSA-N
- ほほえんだ: OC(CC(=O)OC)C1C=CC(=CC=1)N(C)C
計算された属性
- せいみつぶんしりょう: 223.12084340g/mol
- どういたいしつりょう: 223.12084340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 222
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1
methyl 3-4-(dimethylamino)phenyl-3-hydroxypropanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1833693-10.0g |
methyl 3-[4-(dimethylamino)phenyl]-3-hydroxypropanoate |
124193-29-9 | 10g |
$4421.0 | 2023-05-26 | ||
Enamine | EN300-1833693-0.5g |
methyl 3-[4-(dimethylamino)phenyl]-3-hydroxypropanoate |
124193-29-9 | 0.5g |
$671.0 | 2023-09-19 | ||
Enamine | EN300-1833693-0.25g |
methyl 3-[4-(dimethylamino)phenyl]-3-hydroxypropanoate |
124193-29-9 | 0.25g |
$642.0 | 2023-09-19 | ||
Enamine | EN300-1833693-5g |
methyl 3-[4-(dimethylamino)phenyl]-3-hydroxypropanoate |
124193-29-9 | 5g |
$2028.0 | 2023-09-19 | ||
Enamine | EN300-1833693-5.0g |
methyl 3-[4-(dimethylamino)phenyl]-3-hydroxypropanoate |
124193-29-9 | 5g |
$2981.0 | 2023-05-26 | ||
Enamine | EN300-1833693-10g |
methyl 3-[4-(dimethylamino)phenyl]-3-hydroxypropanoate |
124193-29-9 | 10g |
$3007.0 | 2023-09-19 | ||
Enamine | EN300-1833693-1g |
methyl 3-[4-(dimethylamino)phenyl]-3-hydroxypropanoate |
124193-29-9 | 1g |
$699.0 | 2023-09-19 | ||
Enamine | EN300-1833693-0.1g |
methyl 3-[4-(dimethylamino)phenyl]-3-hydroxypropanoate |
124193-29-9 | 0.1g |
$615.0 | 2023-09-19 | ||
Enamine | EN300-1833693-2.5g |
methyl 3-[4-(dimethylamino)phenyl]-3-hydroxypropanoate |
124193-29-9 | 2.5g |
$1370.0 | 2023-09-19 | ||
Enamine | EN300-1833693-0.05g |
methyl 3-[4-(dimethylamino)phenyl]-3-hydroxypropanoate |
124193-29-9 | 0.05g |
$587.0 | 2023-09-19 |
methyl 3-4-(dimethylamino)phenyl-3-hydroxypropanoate 関連文献
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
methyl 3-4-(dimethylamino)phenyl-3-hydroxypropanoateに関する追加情報
Introduction to Methyl 3-4-(Dimethylamino)phenyl-3-hydroxypropanoate (CAS No. 124193-29-9)
Methyl 3-4-(dimethylamino)phenyl-3-hydroxypropanoate, identified by its CAS number 124193-29-9, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules that exhibit diverse biological activities, making it a valuable subject of study for researchers exploring novel therapeutic agents. The structural features of this molecule, particularly the presence of a dimethylamino group and a hydroxypropanoate moiety, contribute to its unique chemical properties and potential biological functions.
The< strong>methyl ester derivative of 3-4-(dimethylamino)phenyl-3-hydroxypropanoate is particularly noteworthy for its role in synthetic chemistry. Ester compounds are widely used in medicinal chemistry due to their stability, ease of synthesis, and ability to modify the pharmacokinetic properties of parent molecules. In the context of drug development, the< strong>methyl group in this compound can serve as a handle for further functionalization, allowing chemists to explore modifications that may enhance its bioactivity or improve its pharmacological profile.
Recent advancements in computational chemistry and molecular modeling have provided new insights into the potential applications of compounds like methyl 3-4-(dimethylamino)phenyl-3-hydroxypropanoate. These techniques enable researchers to predict the binding interactions of this molecule with biological targets, such as enzymes and receptors, which is crucial for understanding its mechanism of action. The< strong>dimethylamino group, for instance, is known to be a key pharmacophore in many bioactive molecules, often contributing to their ability to interact with specific protein targets.
In addition to its synthetic utility, methyl 3-4-(dimethylamino)phenyl-3-hydroxypropanoate has garnered attention for its potential role in drug discovery. The< strong>hydroxypropanoate moiety is a common structural feature in many natural products and pharmaceuticals, often contributing to their solubility and metabolic stability. This feature makes it an attractive scaffold for designing new drugs that can be efficiently absorbed and processed by the body.
The< strong>CAS number 124193-29-9 provides a unique identifier for this compound, facilitating its use in scientific literature and databases. Researchers often rely on CAS numbers to ensure the accuracy and consistency of their studies, as these numbers provide a standardized way to refer to specific chemical entities. The availability of detailed information about this compound through databases like PubMed and Chemical Abstracts Service (CAS) has significantly enhanced the efficiency of drug discovery efforts.
The synthesis of methyl 3-4-(dimethylamino)phenyl-3-hydroxypropanoate involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include condensation reactions between appropriate precursors, followed by esterification steps to introduce the< strong>methyl group. The use of advanced catalytic systems has improved the efficiency of these reactions, reducing the need for harsh conditions and minimizing waste generation.
The biological activity of this compound has been explored in various preclinical studies. Initial research suggests that it may exhibit< strong>antioxidant,< strong>anti-inflammatory, or even< strong>anticancer properties. These findings are based on in vitro assays that measure the compound's ability to interact with specific biological targets or modulate cellular processes. While these preliminary results are promising, further studies are needed to confirm these effects in vivo and assess their therapeutic potential.
The< strong,dimethylamino group is particularly interesting from a pharmacological perspective due to its ability to influence the electronic properties of adjacent functional groups. This can affect both the reactivity and binding affinity of the molecule, making it a versatile tool for medicinal chemists. Additionally, the< strong hydroxypropanoate moiety
In conclusion, methyl 3-4-(dimethylamino)phenyl-3-hydroxypropanoate (CAS No. 124193-29-9) is a compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for further exploration in drug discovery efforts aimed at developing novel therapeutic agents. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in advancing medical science.
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